In Vitro Radiosensitization in Glioblastoma Cells
In clonogenic survival assays on U251 glioblastoma cells, pretreatment with E7016 followed by irradiation led to a significant increase in radiosensitivity compared to irradiation alone. The dose enhancement factor (DEF) at a surviving fraction of 0.1 was between 1.4 and 1.7 [1]. This indicates that E7016 reduces the radiation dose required to kill 90% of the tumor cell population by up to 41%, a direct measure of its radiosensitizing potential.
| Evidence Dimension | Radiosensitization (Dose Enhancement Factor at SF=0.1) |
|---|---|
| Target Compound Data | DEF = 1.4 - 1.7 |
| Comparator Or Baseline | Radiation alone (DEF = 1.0) |
| Quantified Difference | Up to 41% reduction in radiation dose required for the same level of cell kill |
| Conditions | Clonogenic survival assay on U251 glioblastoma cells, pre-treated with 3 μM E7016 for 1 hour prior to irradiation |
Why This Matters
This provides a direct, quantifiable measure of E7016's ability to enhance the efficacy of radiotherapy, which is the standard of care for glioblastoma, and justifies its selection over non-radiosensitizing PARP inhibitors for combination studies.
- [1] Russo, A. L., Kwon, H. C., Burgan, W. E., Carter, D., Beam, K., Weizheng, X., ... & Camphausen, K. (2009). In vitro and in vivo radiosensitization of glioblastoma cells by the poly (ADP-ribose) polymerase inhibitor E7016. Clinical Cancer Research, 15(2), 607-612. View Source
